

Assessing the Specificity of AUZ454 in Cellular Models: A Comparative Guide

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Compound of Interest		
Compound Name:	AUZ 454	
Cat. No.:	B15586746	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AUZ454 (also known as K03861), a potent ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with alternative CDK inhibitors. The specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams to facilitate an objective assessment of AUZ454's performance in cellular models.

Executive Summary

AUZ454 is a type II inhibitor of CDK2, a key regulator of cell cycle progression. It demonstrates high potency in biochemical assays against wild-type and mutant forms of CDK2. However, cellular assays reveal that AUZ454 also potently engages CDK8 and CDK19, indicating a polypharmacological profile that extends beyond the CDK2 target. This guide compares AUZ454 with other well-established CDK inhibitors, such as (R)-Roscovitine and Dinaciclib, to provide context for its use in cellular studies. While AUZ454 is a valuable tool for studying CDK2, its effects on CDK8/19 should be carefully considered when interpreting experimental results.

Data Presentation: Quantitative Comparison of Inhibitor Potency



The following table summarizes the biochemical and cellular potencies of AUZ454 and selected alternative CDK inhibitors. This data is compiled from various sources and provides a basis for comparing their on-target and off-target activities.

Inhibitor	Primary Target(s)	Kd / IC50 (Biochemical)	Cellular IC50 / Effects	Key Off- Targets (Cellular)
AUZ454 (K03861)	CDK2	Kd: 50 nM (WT CDK2)[1]	Inhibits proliferation in a CDK2-dependent manner.[2]	CDK8/19[3]
(R)-Roscovitine	CDK1, CDK2, CDK5, CDK7, CDK9	IC50: ~0.7 μM (CDK2/cyclin A) [4]	Induces cell cycle arrest and apoptosis.[5][6]	Multiple kinases, including ERK1/2.[4]
Dinaciclib	CDK1, CDK2, CDK5, CDK9	IC50: 1 nM (CDK2)[7]	Potent inducer of apoptosis and cell cycle arrest. [8][9][10]	Broad activity against multiple CDKs.

Experimental Protocols

To rigorously assess the specificity of a kinase inhibitor like AUZ454, a multi-pronged approach employing both in vitro and in-cell methodologies is essential. Below are detailed protocols for key experiments.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.

Materials:

- Purified recombinant CDK2/Cyclin E1 complex
- AUZ454 stock solution (e.g., 10 mM in DMSO)



- Histone H1 (substrate)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [y-33P]ATP
- ATP solution
- Phosphocellulose filter plates
- · Scintillation counter

Procedure:

- Prepare serial dilutions of AUZ454 in DMSO.
- In a microplate, add the kinase reaction buffer.
- Add the CDK2/Cyclin E1 complex to each well.
- Add the serially diluted AUZ454 or DMSO (vehicle control).
- Incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³³P]ATP. The final ATP concentration should be close to the Km for CDK2.
- Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times to remove unincorporated [y-33P]ATP.
- Add scintillation fluid to each well and measure radioactivity using a scintillation counter.



 Calculate the percentage of kinase activity inhibition for each AUZ454 concentration compared to the DMSO control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[11][12]

Materials:

- Cancer cell line of interest (e.g., MCF-7)
- AUZ454
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
- PCR tubes or 96-well PCR plate
- · Thermal cycler
- Lysis buffer
- Antibodies for Western blotting (anti-CDK2 and loading control)
- SDS-PAGE and Western blotting equipment

Procedure:

- Culture cells to the desired confluency.
- Treat cells with various concentrations of AUZ454 or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
- Harvest and wash the cells with PBS containing inhibitors.
- Resuspend the cell pellets in PBS and aliquot into PCR tubes.



- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
- Analyze the soluble fractions by Western blotting using an anti-CDK2 antibody to detect the amount of soluble CDK2 at each temperature.
- A shift in the melting curve to a higher temperature in the presence of AUZ454 indicates target engagement.

Kinobeads Pulldown Assay

This chemical proteomics approach allows for an unbiased assessment of a compound's targets and selectivity within the native proteome.[13][14][15][16][17]

Materials:

- Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors)
- · Cell lysate from the cellular model of interest
- AUZ454
- Lysis buffer
- Wash buffers
- Mass spectrometer

Procedure:

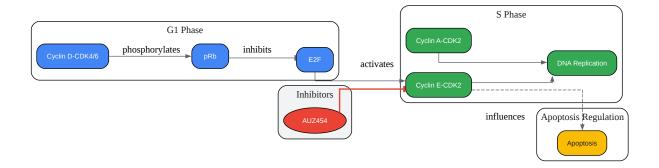
- Prepare cell lysates from untreated and AUZ454-treated cells.
- Incubate the lysates with Kinobeads. Kinases in the lysate will bind to the beads.



- In the AUZ454-treated lysate, the binding of AUZ454 to its target kinases will prevent them from binding to the Kinobeads.
- Wash the beads to remove non-specifically bound proteins.
- Elute the bound kinases from the beads.
- Identify and quantify the eluted kinases using mass spectrometry.
- A decrease in the amount of a specific kinase pulled down in the AUZ454-treated sample compared to the control indicates that AUZ454 binds to that kinase.

Mandatory Visualizations

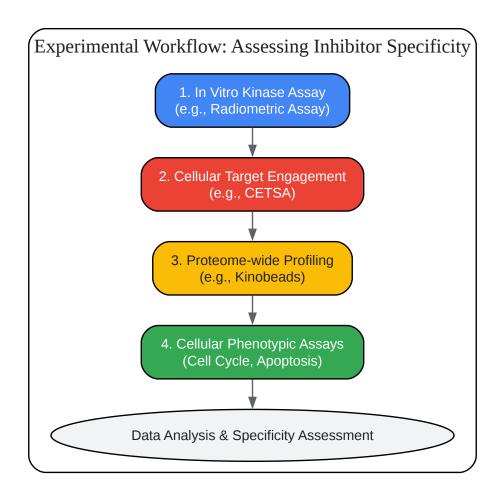
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: CDK2 signaling pathway and point of inhibition by AUZ454.





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Caption: Workflow for assessing kinase inhibitor specificity.

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